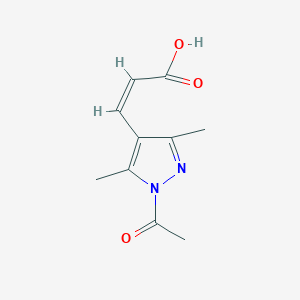
(Z)-3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an acrylic acid moiety attached to a pyrazole ring, which is further substituted with acetyl and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid typically involves the condensation of 1-acetyl-3,5-dimethylpyrazole with an appropriate acrylic acid derivative. One common method includes the reaction of 1-acetyl-3,5-dimethylpyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylic acid moiety can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with similar structural features.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole compound with different substituents.
Uniqueness
3-(1-Acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acrylic acid moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(Z)-3-(1-acetyl-3,5-dimethylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-9(4-5-10(14)15)7(2)12(11-6)8(3)13/h4-5H,1-3H3,(H,14,15)/b5-4- |
InChI Key |
RKPKYYSVPMKBDV-PLNGDYQASA-N |
Isomeric SMILES |
CC1=C(C(=NN1C(=O)C)C)/C=C\C(=O)O |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















